molecular formula C18H13N3O2S2 B3019685 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide CAS No. 1797963-49-5

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide

Cat. No.: B3019685
CAS No.: 1797963-49-5
M. Wt: 367.44
InChI Key: GVQLIXGYAKYIHZ-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and various industrial processes. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

  • Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the oxadiazole ring.

  • Attachment of the Phenyl Group: : The oxadiazole intermediate can be further reacted with a benzyl halide under basic conditions to introduce the phenyl group. Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Formation of the Carboxamide Group: : The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine (Et₃N) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon, hydrogen gas.

    Substitution Reagents: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and materials for electronic applications due to the conductive properties of the thiophene rings .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the oxadiazole ring, resulting in different biological activity.

    1,2,4-Oxadiazole derivatives: May have different substituents on the oxadiazole ring, altering their chemical and biological properties.

    Benzoxazole derivatives: Contain an oxygen atom in place of sulfur, leading to different electronic properties.

Uniqueness

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is unique due to the combination of the thiophene and oxadiazole rings, which confer a distinct set of chemical reactivities and biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-18(13-7-9-24-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-23-16)15-6-3-8-25-15/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLIXGYAKYIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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